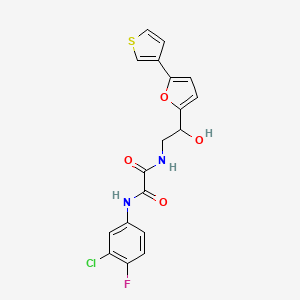
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClFN2O4S and its molecular weight is 408.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and enzyme-modulating effects. The presence of various functional groups enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is C20H21ClFN3O3, with a molecular weight of approximately 405.85 g/mol. Its structure features:
- Chloro- and fluoro-substituted phenyl group : These halogen substituents can enhance lipophilicity and biological activity.
- Hydroxy group : This moiety may facilitate hydrogen bonding interactions, influencing pharmacological properties.
- Furan and thiophene rings : These heterocycles contribute to the compound's reactivity and potential biological interactions.
Enzyme Modulation
Research indicates that compounds similar to this compound have shown significant activity against various enzymes. For instance, studies on oxalamide derivatives have demonstrated their ability to modulate tyrosinase activity, which is crucial in metabolic pathways related to pigmentation and certain diseases like Parkinson's disease .
Table 1: Enzyme Activity Modulation by Oxalamide Derivatives
| Compound | Enzyme Target | Effect | Reference |
|---|---|---|---|
| 6a | Tyrosinase | Activation | |
| 6b | Tyrosinase | Inhibition | |
| N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy...) | Unknown | Potential modulation |
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. The presence of halogenated groups can enhance the interaction with cancer cell receptors or pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.
Case Studies
Several studies have explored the biological activities of oxalamide derivatives:
- Study on Tyrosinase Inhibition : A recent investigation assessed the effects of various oxalamide compounds on tyrosinase activity, revealing that certain structural modifications could either activate or inhibit enzyme function, indicating a nuanced approach to drug design for conditions related to tyrosinase activity disorders .
- Anticancer Screening : In vitro studies have been conducted on compounds with similar structures to assess their cytotoxicity against different cancer cell lines. Results showed promising activity that could lead to the development of new anticancer agents.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c19-12-7-11(1-2-13(12)20)22-18(25)17(24)21-8-14(23)16-4-3-15(26-16)10-5-6-27-9-10/h1-7,9,14,23H,8H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDKRPKINKBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














